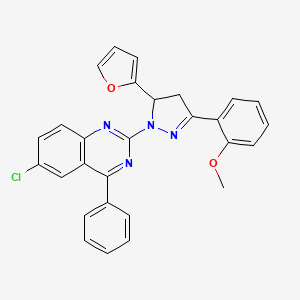

6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

The compound 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (molecular formula: C₂₈H₂₁ClN₄O₂; monoisotopic mass: 480.135304) is a quinazoline derivative featuring a 4,5-dihydropyrazole moiety substituted with furan-2-yl and 2-methoxyphenyl groups at positions 3 and 5, respectively . Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, including the quinazoline core, phenyl, furan, and methoxyphenyl substituents.

Properties

IUPAC Name |

6-chloro-2-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21ClN4O2/c1-34-25-11-6-5-10-20(25)23-17-24(26-12-7-15-35-26)33(32-23)28-30-22-14-13-19(29)16-21(22)27(31-28)18-8-3-2-4-9-18/h2-16,24H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRWCQXUIFSJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline typically involves multi-step organic synthesis

Quinazoline Core Formation: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

Pyrazole Formation: The pyrazole ring is often formed through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Final Coupling: The final step involves coupling the quinazoline core with the pyrazole-furan moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often employ bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it might inhibit or activate enzymes by binding to their active sites. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural thiazole-pyrazoline hybrids with halogen (Cl, F) and triazolyl substituents . Key comparisons include:

- Crystal Packing : Both compounds crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit. The overall molecular conformation is planar except for one fluorophenyl group oriented perpendicularly, a feature absent in the target compound due to its methoxyphenyl substituent .

- Substituent Effects: Replacing Cl (compound 4) with F (compound 5) preserves isostructurality but alters intermolecular interactions.

Derivatives with Heterocyclic Moieties

The pyrazoline derivative 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (C₁₄H₁₂N₂O₃) shares the furan substituent with the target compound but lacks the quinazoline core. Instead, it incorporates a benzo[d][1,3]dioxol moiety and demonstrates antimicrobial activity . This highlights how heterocyclic substituents (e.g., furan) can influence bioactivity but also underscores the role of the core scaffold (quinazoline vs. pyrazoline) in determining molecular interactions.

Quinazoline vs. Quinoline Core Structures

The compound 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline (C₃₀H₂₃ClN₄S) replaces the quinazoline core with a quinoline system and substitutes furan with thienyl . Key differences include:

- Electronic Properties: Quinazoline’s dual nitrogen atoms in the bicyclic system may enhance electron-deficient character compared to quinoline, affecting charge distribution and intermolecular interactions.

- Substituent Compatibility: The thienyl group in the quinoline derivative introduces sulfur-based interactions, whereas the furan group in the target compound relies on oxygen-mediated contacts.

Biological Activity

The compound 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a quinazoline core, a furan ring, and a methoxyphenyl substituent. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline moieties. The specific compound has been evaluated against various cancer cell lines:

The compound exhibited significant cytotoxicity against HCT116 cells, suggesting a promising therapeutic role in colorectal cancer treatment.

Anti-inflammatory Activity

Compounds with similar structures have shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The presence of the pyrazole moiety is particularly noted for its ability to modulate inflammatory pathways, which may also be applicable to the compound under discussion.

Case Studies

- Study on Pyrazole Derivatives : A study published in 2023 demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. This highlights the potential for selective targeting in therapeutic applications .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the quinazoline and pyrazole rings can enhance biological activity. For instance, substituents at specific positions have been shown to increase potency against cancer cell lines .

Q & A

Q. What are common synthetic routes for preparing this quinazoline-pyrazoline hybrid compound?

The compound can be synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones. For example, analogous structures were prepared by reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with chalcone derivatives under ethanol reflux, followed by cyclization . Modifications may involve substituting furan-2-yl or 2-methoxyphenyl groups during the ketone precursor synthesis .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve the structure. Data collection at low temperatures (e.g., 100 K) improves resolution. SHELXL refines the structure by optimizing geometric parameters (bond lengths, angles) and validating via R-factor analysis (target: <0.05). Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking) are identified using crystallographic software .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) confirms substituent positions (e.g., furan protons at δ 6.3–7.4 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., C=O stretches near 1650 cm⁻¹). Polarized light microscopy aids in crystal quality assessment prior to SC-XRD .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Multiwfn software analyzes wavefunctions to map electrostatic potential (ESP), electron localization function (ELF), and bond order. For example, ESP surfaces identify nucleophilic/electrophilic sites, while ELF reveals electron density topology. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Cross-validate refinement parameters in SHELXL:

Q. What methodologies assess intermolecular interactions in crystal packing?

Analyze Hirshfeld surfaces to quantify contact contributions (e.g., H⋯H, C⋯O). For π-π stacking, measure centroid-to-centroid distances (e.g., 3.7 Å in related quinazolines) and dihedral angles between aromatic rings. Hydrogen-bonding networks are visualized using Mercury or CrystalExplorer .

Q. How to design biological activity assays for this compound?

Follow protocols for pyrazoline derivatives:

- Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC determination).

- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations.

- Dose-Response Studies : Include positive controls (e.g., cisplatin) and solvent blanks .

Q. What experimental frameworks evaluate environmental fate and degradation pathways?

Adopt the INCHEMBIOL project’s approach:

- Hydrolysis Studies : Expose the compound to varying pH (3–9) and monitor degradation via HPLC.

- Photolysis : Use UV light (254 nm) to simulate sunlight.

- Ecotoxicology : Assess acute toxicity in Daphnia magna (LC₅₀) and biodegradability via OECD 301 tests .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.